molecular formula C11H9F2NO2 B1360807 ethyl 4,6-difluoro-1H-indole-2-carboxylate CAS No. 870536-93-9

ethyl 4,6-difluoro-1H-indole-2-carboxylate

Cat. No. B1360807
M. Wt: 225.19 g/mol
InChI Key: ISBZIGKSIQWVQA-UHFFFAOYSA-N
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Description

Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9F2NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate, often involves the use of various synthetic methods . For instance, one method involves the use of phosphorous acid (PPA) and toluene in a three-necked flask, heated to 70 °C . The reaction mixture is then left to stand, and the resulting solid is filtered out to yield the desired product .


Molecular Structure Analysis

The molecular structure of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate, often exhibits a planar configuration . The molecule is nearly planar, with a root mean square deviation (r.m.s.d.) of 0.028 Å for the non-hydrogen atoms .

Scientific Research Applications

Application 1: Fischer Indole Cyclization Process

  • Methods of Application or Experimental Procedures: A three-necked flask is charged with PPA and heated to 70 °C. (E/Z)-Ethyl 2-[(3,5-difluorophenyl)hydrazono]propanoate and toluene are added to the reactor sequentially under an N2 atmosphere. The mixture is heated to 90–100 °C for 2.5 h. The reaction mixture is left to stand at 70 °C. The upper toluene layer is separated. Toluene is added to the PPA layer, and the mixture is stirred for 10 min, followed by standing and separating at the same temperature. This extraction is repeated once again, and then the combined organic solvents are concentrated to one fifth of the original volume under reduced pressure at 70°C and cooled to room temperature. A large amount of solid precipitates out and it is then filtered to give ethyl 4,6-difluoro-1H-indole-2-carboxylate .
  • Results or Outcomes: The yield of ethyl 4,6-difluoro-1H-indole-2-carboxylate is 33 g, which corresponds to an 89% yield .

Application 2: Preparation of Bioactive Compounds

  • Summary of the Application: Ethyl 4,6-difluoro-1H-indole-2-carboxylate is used as a reactant for the preparation of various bioactive compounds, including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 3: Cycloaddition Reactions

  • Summary of the Application: Ethyl 4,6-difluoro-1H-indole-2-carboxylate, as an indole derivative, can be used as a versatile building block in cycloaddition reactions for the synthesis of diverse heterocyclic frameworks .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems, which are challenging to access through traditional synthetic methods .

Application 4: Bioactive Compounds

  • Summary of the Application: Indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 5: Synthesis of Diverse Heterocyclic Frameworks

  • Summary of the Application: Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions. These reactions are completely atom-economical and, hence, are considered as green reactions .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The cycloaddition reactions involving indoles provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems, which are challenging to access through traditional synthetic methods .

Application 6: Eco-friendly Industrial Fischer Indole Cyclization Process

  • Summary of the Application: Ethyl 4,6-difluoro-1H-indole-2-carboxylate is used in an eco-friendly industrial Fischer indole cyclization process .
  • Methods of Application or Experimental Procedures: A three-necked flask is charged with PPA and heated to 70 °C. (E/Z)-Ethyl 2-[(3,5-difluorophenyl)hydrazono]propanoate and toluene are added to the reactor sequentially under an N2 atmosphere. The mixture is heated to 90–100 °C for 2.5 h. The reaction mixture is left to stand at 70 °C. The upper toluene layer is separated. Toluene is added to the PPA layer, and the mixture is stirred for 10 min, followed by standing and separating at the same temperature. This extraction is repeated once again, and then the combined organic solvents are concentrated to one fifth of the original volume under reduced pressure at 70°C and cooled to room temperature. A large amount of solid precipitates out and it is then filtered to give ethyl 4,6-difluoro-1H-indole-2-carboxylate .
  • Results or Outcomes: The yield of ethyl 4,6-difluoro-1H-indole-2-carboxylate is 33 g, which corresponds to an 89% yield .

Future Directions

Indole derivatives have been found in many important synthetic drug molecules, which has led to interest in developing new useful derivatives . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings . This suggests potential future directions for the synthesis and development of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate.

properties

IUPAC Name

ethyl 4,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBZIGKSIQWVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,6-difluoro-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
X Yang, X Zhang, D Yin - Organic Process Research & …, 2018 - ACS Publications
We report an optimized Fischer indole cyclization process using toluene as both the cosolvent and extraction solvent. The process produced zero wastewater, and a high-purity product …
Number of citations: 4 pubs.acs.org

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